![molecular formula C18H17LiN6O5S2 B569788 lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate CAS No. 58648-57-0](/img/structure/B569788.png)

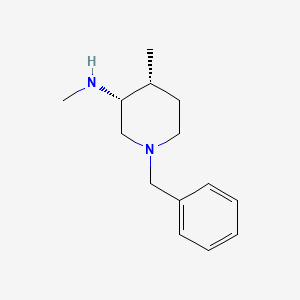

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is a beta-lactam antibiotic belonging to the cephalosporin class. It is used to treat various infections caused by susceptible strains of bacteria, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . This compound is a parenterally administered broad-spectrum antibiotic, typically formulated as a formate ester, cefamandole nafate .

准备方法

Synthetic Routes and Reaction Conditions: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is synthesized from 7-aminocephalosporanic acid (7-ACA), a core structure in cephalosporin antibiotics The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the beta-lactam ring .

Industrial Production Methods: Industrial production of cefamandole lithium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the crystallization of cefamandole from its alkali metal and ammonium salts, followed by purification steps such as filtration and drying .

化学反应分析

Types of Reactions: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate undergoes various chemical reactions, including:

Oxidation: The oxidation of the sulfur atom in the thiazolidine ring.

Reduction: Reduction of the beta-lactam ring under specific conditions.

Substitution: Nucleophilic substitution reactions involving the tetrazole moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of cefamandole, as well as substituted compounds with modified pharmacological properties .

科学研究应用

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study beta-lactam stability and reactivity.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in clinical studies to evaluate its efficacy against various bacterial infections.

Industry: Utilized in the development of new cephalosporin derivatives with improved pharmacokinetic properties

作用机制

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

相似化合物的比较

- Cephalothin

- Cephaloridine

- Cefazolin

Comparison: lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate is unique among cephalosporins due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is particularly potent against Enterobacter and indole-positive Proteus strains, which are traditionally resistant to other cephalosporins . Compared to cephalothin, cephaloridine, and cefazolin, cefamandole lithium exhibits superior activity against gram-negative bacteria .

属性

IUPAC Name |

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXYASGGIMGRO-CFOLLTDRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N=C(C(C4=CC=CC=C4)O)[O-])SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N=C([C@@H](C4=CC=CC=C4)O)[O-])SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17LiN6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How effective is Cefamandole Lithium against Haemophilus influenzae compared to other antibiotics?

A1: Research indicates Cefamandole Lithium exhibits limited in vitro activity against Haemophilus influenzae, including both beta-lactamase and non-beta-lactamase producing strains []. Specifically, it showed significantly lower bactericidal activity against 11 non-beta-lactamase-producing strains, particularly those not belonging to the type B H. influenzae, compared to Moxalactam, Chloramphenicol, and Ampicillin []. The study highlights that Cefamandole Lithium's minimal inhibitory concentration ranged from 2 to greater than or equal to 128 microgram/ml against beta-lactamase-producing strains, indicating lower efficacy compared to Moxalactam and Chloramphenicol in these cases [].

Q2: Can Cefamandole Lithium be detected in milk, and what analytical methods are employed for its detection?

A2: Yes, Cefamandole Lithium can be detected in milk. A highly sensitive method using a type of filtered solid phase extraction (SPE) based on the PRiME hydrophilic lipophilic balance (HLB) has been developed for this purpose []. This method simplifies the traditional HLB extraction process by eliminating the activation and elution steps, resulting in faster and more efficient purification []. For detection and quantification, the extracted samples are analyzed using Ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) []. This combined approach allows for the sensitive detection of Cefamandole Lithium in milk, achieving a limit of detection (LOD) and limit of quantification (LOQ) ranging from 0.02 to 5 μg kg−1 and 0.02 to 10 μg kg−1, respectively [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)

![Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/new.no-structure.jpg)

![N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B569720.png)